2-(5-methyl-1H-imidazol-4-yl)acetonitrile
Overview
Description
2-(5-methyl-1H-imidazol-4-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methyl group at the 5-position and an acetonitrile group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-imidazol-4-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2-(5-methyl-1H-imidazol-4-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1H-imidazol-5-yl)acetonitrile
- 2-(5-ethyl-1H-imidazol-4-yl)acetonitrile
- 2-(5-methyl-1H-imidazol-4-yl)propionitrile
Uniqueness
2-(5-methyl-1H-imidazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the acetonitrile group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQMVIEIZZIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499010 | |
Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51667-66-4 | |
Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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